[4-(3-bromophenoxy)butyl]isopropylamine oxalate
Overview
Description
[4-(3-bromophenoxy)butyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C15H22BrNO5 and its molecular weight is 376.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.06814 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition
One study focused on the synthesis of 4-phenylbutenone derivative bromophenols, including natural products, demonstrating their efficacy as inhibitors for various enzymes such as cytosolic carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds showed significant inhibitory effects, suggesting potential applications in developing treatments for conditions associated with these enzymes (Çetin Bayrak et al., 2017).
Environmental Science
Research into CO2 capture by task-specific ionic liquids highlighted a novel room temperature ionic liquid with an appended amine group capable of reversibly sequestering CO2. This study indicates the potential for using such materials in environmental applications to mitigate carbon dioxide emissions (Eleanor D. Bates et al., 2002).
Pharmaceutical Synthesis
Another study discussed the synthesis and beta-adrenergic blocking activity of oxalate derivatives, demonstrating their potential in creating pharmaceuticals for cardiovascular conditions. These compounds showed non-selective beta-adrenergic blocking activity, indicating their usefulness in developing new therapeutics (D. Jindal et al., 2003).
Antioxidant Activity
A study on natural bromophenols from the marine red alga Polysiphonia urceolata revealed compounds with significant DPPH radical-scavenging activity. These findings underscore the potential of such natural products in antioxidant applications, providing a foundation for developing new antioxidant agents (Ke Li et al., 2007).
Properties
IUPAC Name |
4-(3-bromophenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.C2H2O4/c1-11(2)15-8-3-4-9-16-13-7-5-6-12(14)10-13;3-1(4)2(5)6/h5-7,10-11,15H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRHHCRVMJMII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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